molecular formula C18H17ClN2O5 B8537086 methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-nitrobenzoate

methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-nitrobenzoate

Cat. No. B8537086
M. Wt: 376.8 g/mol
InChI Key: SMMRLBSHMQQHFV-UHFFFAOYSA-N
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Patent
US06150352

Procedure details

To a suspension of 2-amino-4-chloro-5-nitrobenzoic acid methyl ester (989 mg in 15 mL of dry 1,2-dichloroethane) was added a solution of (3,5-dimethylphenyl)acetyl chloride (860 mg in 5 mL dry 1,2-dichloroethane) and the mixture heated at reflux on an oil bath. After 18 hours, an additional portion of (3,5-dimethylphenyl)acetyl chloride (274 mg in 1.5 mL dry 1,2-dichloroethane) was added and the mixture heated at reflux for an additional 5 hours. At this time the reaction was cooled and the solvent removed in vacuo. Recrystallization of the crude product from methanol gave the title compound (1.17 g).
Quantity
15 mL
Type
reactant
Reaction Step One
Name
(3,5-dimethylphenyl)acetyl chloride
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
(3,5-dimethylphenyl)acetyl chloride
Quantity
1.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[C:7]([Cl:13])=[CH:6][C:5]=1[NH2:14].[CH3:16][C:17]1[CH:18]=[C:19]([CH2:24][C:25](Cl)=[O:26])[CH:20]=[C:21]([CH3:23])[CH:22]=1>>[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[C:7]([Cl:13])=[CH:6][C:5]=1[NH:14][C:25](=[O:26])[CH2:24][C:19]1[CH:18]=[C:17]([CH3:16])[CH:22]=[C:21]([CH3:23])[CH:20]=1

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
COC(C1=C(C=C(C(=C1)[N+](=O)[O-])Cl)N)=O
Step Two
Name
(3,5-dimethylphenyl)acetyl chloride
Quantity
5 mL
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)CC(=O)Cl
Step Three
Name
(3,5-dimethylphenyl)acetyl chloride
Quantity
1.5 mL
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)CC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux on an oil bath
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for an additional 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
At this time the reaction was cooled
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
Recrystallization of the crude product from methanol

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC(C1=C(C=C(C(=C1)[N+](=O)[O-])Cl)NC(CC1=CC(=CC(=C1)C)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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